5-Chloro-2-isoproxypyridine-4-boronic acid pinacol ester
Overview
Description
5-Chloro-2-isoproxypyridine-4-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis. This compound is particularly valuable in the field of medicinal chemistry due to its role in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-isoproxypyridine-4-boronic acid pinacol ester typically involves the Miyaura borylation reaction. This reaction uses bis(pinacolato)diboron and an aryl halide as starting materials. The reaction is catalyzed by a palladium complex, often with a base such as potassium acetate or potassium phosphate. The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures, and in the presence of a solvent like dimethyl sulfoxide or tetrahydrofuran .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-isoproxypyridine-4-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a base.
Common Reagents and Conditions
Palladium Catalysts: Palladium acetate or palladium chloride are commonly used.
Bases: Potassium acetate, potassium phosphate, or cesium carbonate.
Solvents: Dimethyl sulfoxide, tetrahydrofuran, or toluene.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Deboronated Products: Resulting from protodeboronation reactions.
Scientific Research Applications
5-Chloro-2-isoproxypyridine-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Employed in the development of organic electronic materials.
Chemical Biology: Utilized in the synthesis of biologically active molecules for research purposes.
Mechanism of Action
The primary mechanism of action for 5-Chloro-2-isoproxypyridine-4-boronic acid pinacol ester is through the Suzuki-Miyaura coupling reaction. In this reaction, the boronic ester group undergoes transmetalation with a palladium complex, followed by reductive elimination to form a new carbon-carbon bond. This process involves the formation of a palladium-boron intermediate, which is crucial for the transmetalation step .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid Pinacol Ester
- 2-Methylphenylboronic Acid Pinacol Ester
- 4-Methoxyphenylboronic Acid Pinacol Ester
Uniqueness
5-Chloro-2-isoproxypyridine-4-boronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly effective in certain Suzuki-Miyaura coupling reactions, offering advantages in terms of reaction efficiency and product selectivity compared to other boronic esters .
Properties
IUPAC Name |
5-chloro-2-propan-2-yloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BClNO3/c1-9(2)18-12-7-10(11(16)8-17-12)15-19-13(3,4)14(5,6)20-15/h7-9H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXQCBUWDWASOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Cl)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301126729 | |
Record name | Pyridine, 5-chloro-2-(1-methylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301126729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-31-1 | |
Record name | Pyridine, 5-chloro-2-(1-methylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 5-chloro-2-(1-methylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301126729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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